alpha-Bromo-2-chlorophenylacetic acid

Overview

Description

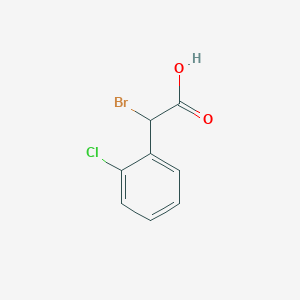

Alpha-Bromo-2-chlorophenylacetic acid is a halogenated phenylacetic acid derivative with the molecular formula C₈H₆BrClO₂ and a molecular weight of 249.49 g/mol . It is a white crystalline solid with a melting point range of 105–110°C and a density of 1.7±0.1 g/cm³ . The compound is primarily utilized as a key intermediate in synthesizing clopidogrel, an antiplatelet medication .

Notably, conflicting CAS numbers are reported: 29270-30-2 (Thermo Scientific™, TCI Chemicals) and 141109-25-3 (Chinese suppliers, ChemNet) . This discrepancy may arise from regional naming conventions or structural isomerism, though the substituent positions (bromo at alpha-carbon, chloro at 2-phenyl position) remain consistent across sources.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Bromo-2-chlorophenylacetic acid can be synthesized through the bromination of 2-chlorophenylacetic acid. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Alpha-Bromo-2-chlorophenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Reduction Reactions: The compound can be reduced to 2-chlorophenylacetic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of this compound can yield 2-chlorobenzoylformic acid

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.

Reduction: Lithium aluminum hydride (LiAlH4), ether solvents, and low temperatures.

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions

Major Products:

- Substitution products (e.g., amides, thioethers, ethers)

- Reduced product (2-chlorophenylacetic acid)

- Oxidized product (2-chlorobenzoylformic acid)

Scientific Research Applications

Pharmaceutical Applications

ABCPA is primarily recognized for its role as an intermediate in the synthesis of several important pharmaceuticals, particularly antiplatelet agents and other therapeutic drugs.

Synthesis of Clopidogrel

One of the most notable applications of ABCPA is in the synthesis of Clopidogrel , a widely used antiplatelet medication. Clopidogrel is essential for preventing thrombotic events in patients with cardiovascular diseases. ABCPA acts as a key intermediate in the synthetic pathway, which enhances the efficiency and yield of the final product. The synthesis involves esterification reactions where ABCPA is converted into various derivatives that are further processed to yield Clopidogrel .

Other Pharmaceutical Intermediates

In addition to Clopidogrel, ABCPA is utilized in the preparation of other pharmaceutical compounds, including:

- Semi-synthetic penicillins : ABCPA derivatives are involved in the synthesis of antibiotics, enhancing their efficacy and spectrum of activity.

- Anti-ulcer medications : Compounds derived from ABCPA have been reported to exhibit significant therapeutic effects against gastric ulcers .

Agricultural Applications

ABCPA also finds utility in agrochemicals, particularly as an intermediate in the development of herbicides and pesticides. Its brominated structure contributes to the biological activity required for effective pest control.

Synthesis of Agrochemicals

Research indicates that ABCPA derivatives can be synthesized to produce compounds with herbicidal properties. These compounds are crucial for developing new agricultural products that can improve crop yields while minimizing environmental impact .

Case Studies

Several studies have documented the successful application of ABCPA in drug synthesis:

Clopidogrel Synthesis Study

A study published in 2001 detailed an efficient method for synthesizing Clopidogrel using ABCPA as an intermediate. The researchers reported a streamlined process that reduced reaction times and improved overall yields compared to traditional methods .

Development of New Agrochemicals

Research conducted by various agricultural chemists has demonstrated that modifications of ABCPA can lead to novel herbicides with improved selectivity and reduced toxicity to non-target organisms, thereby enhancing sustainable agricultural practices .

Mechanism of Action

The mechanism of action of alpha-Bromo-2-chlorophenylacetic acid primarily involves its reactivity due to the presence of both bromine and chlorine substituents. These halogens make the alpha position highly reactive towards nucleophiles, facilitating substitution reactions. The compound can also undergo reduction and oxidation reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Structural Analogs

Alpha-Bromo-2-chlorophenylacetic acid belongs to a class of halogenated phenylacetic acids. Key structural analogs include:

Key Observations :

- The chlorine position (2- vs. 4-phenyl) significantly impacts steric and electronic properties, altering reactivity in substitution reactions.

- Methyl ester derivatives (e.g., Methyl alpha-Bromo-2-chlorophenylacetate) exhibit higher lipophilicity, enhancing solubility in organic solvents for synthetic applications .

Physicochemical Properties

Melting Points and Stability:

- The electron-withdrawing chlorine at the 2-phenyl position increases acidity (pKa ~2.5–3.0), making it more reactive in nucleophilic substitutions than non-chlorinated analogs.

Boiling Points and Volatility:

- The boiling point of this compound (316.7±27.0°C ) reflects strong intermolecular hydrogen bonding due to the carboxylic acid group .

- Methyl ester derivatives (e.g., CAS 85259-19-4) have lower boiling points (~250–280°C estimated) due to reduced polarity .

Drug Intermediate Performance:

- This compound outperforms non-chlorinated analogs (e.g., 2-Bromo-phenylacetic acid) in clopidogrel synthesis due to enhanced electrophilicity at the alpha-carbon, accelerating coupling reactions .

Biological Activity

Alpha-Bromo-2-chlorophenylacetic acid (ABCPA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies and findings.

- Molecular Formula : CHBrClO

- Molecular Weight : 249.49 g/mol

- CAS Number : 29270-30-2

- IUPAC Name : 2-bromo-2-(2-chlorophenyl)acetic acid

ABCPA is characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and biological activity.

Synthesis

ABCPA can be synthesized through a reaction involving 4-chlorophenylacetic acid, phosphorus trichloride, and bromine in a benzene solvent. The process typically yields a brown oil that can be crystallized for purification. The synthesis method is crucial as it impacts the purity and yield of the final product, which directly affects its biological evaluation .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds derived from ABCPA. For instance, derivatives synthesized from ABCPA have shown promising cytotoxic effects against various cancer cell lines:

- Cell Lines Tested : HT-29 (colon cancer), A549 (lung cancer), and MRC-5 (normal lung fibroblasts).

- Methodology : The cytotoxic activities were evaluated using the MTT assay, which measures cell viability post-treatment with synthesized compounds.

The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while demonstrating lower toxicity towards normal cells, suggesting a selective action that could be beneficial in cancer therapy .

Antidiabetic Activity

Another area of interest is the antidiabetic potential of ABCPA derivatives. A study focused on Schiff base derivatives synthesized from 2-bromo-2-(2-chlorophenyl)acetic acid demonstrated strong anti-diabetic effects:

- In Vivo Studies : Compounds were tested in alloxan-induced diabetic mice.

- Results : The derivatives significantly improved symptoms associated with diabetes, such as weight loss and hyperglycemia. They also normalized lipid profiles by lowering total cholesterol and increasing HDL levels.

Mechanistic studies revealed that these compounds inhibit the α-glucosidase enzyme, with IC values indicating higher potency than standard drugs like acarbose .

Case Studies

- Cytotoxicity Evaluation :

-

Antidiabetic Mechanism :

- The Schiff base derivatives from ABCPA were shown to interact with key residues in the α-glucosidase enzyme, leading to competitive inhibition. This interaction was confirmed through both computational docking studies and in vitro assays, reinforcing their potential as therapeutic agents for managing diabetes .

Q & A

Q. Basic: What experimental protocols are recommended for synthesizing alpha-Bromo-2-chlorophenylacetic acid with >95% purity?

To achieve high purity, employ controlled bromination of 2-chlorophenylacetic acid using N-bromosuccinimide (NBS) under radical-initiated conditions. Purify via recrystallization in ethanol-water (1:3 v/v) or column chromatography (silica gel, hexane:ethyl acetate gradient). Monitor purity using HPLC (C18 column, acetonitrile:water mobile phase) or melting point analysis (108–110°C, deviation >2°C indicates impurities) .

Q. Advanced: How can researchers resolve contradictions in NMR data for this compound derivatives?

Discrepancies in aromatic proton splitting patterns may arise from steric hindrance or halogen proximity. Use 2D NMR (COSY, HSQC) to assign coupling constants and compare with density functional theory (DFT)-predicted chemical shifts. For diastereomeric mixtures, employ chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers .

Q. Basic: What spectroscopic methods validate the structural identity of this compound?

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm, multiplet) and α-bromo carbon (δ 40–45 ppm).

- HRMS : Exact mass m/z 249.489 (C₈H₆BrClO₂⁺) .

Q. Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing Cl and Br groups enhance electrophilicity at the α-carbon, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura coupling). Optimize Pd catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) and base (K₂CO₃ in THF/H₂O). Monitor side reactions (e.g., dehalogenation) via GC-MS .

Q. Basic: What chromatographic techniques assess the enantiomeric purity of this compound?

Use chiral stationary phase HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards. Alternatively, polarimetry ([α]D²⁵ ≈ ±120°) provides quantitative enantiomeric excess (ee) .

Q. Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) to study hydrolysis kinetics. DFT calculations (B3LYP/6-31G*) identify transition states for decarboxylation or Br⁻ elimination. Validate with experimental stability tests (pH 2–12, 25–60°C) .

Q. Basic: What are the storage conditions to prevent degradation of this compound?

Store at 0–6°C in amber vials under inert gas (Ar/N₂) to minimize light- or moisture-induced decomposition. Confirm stability via periodic TLC (silica, ethyl acetate) .

Q. Advanced: What mechanistic insights explain competing pathways in Friedel-Crafts acylations using this compound?

The Br substituent directs electrophilic attack to the para position, but steric hindrance from Cl may favor meta substitution. Use kinetic isotopic effect (KIE) studies and Hammett plots to quantify substituent contributions. Compare regioselectivity with non-halogenated analogs .

Methodological Notes

Properties

IUPAC Name |

2-bromo-2-(2-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAPROULWZYBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930989 | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29270-30-2, 141109-25-3 | |

| Record name | α-Bromo-2-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29270-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromo(2-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetic acid, α-bromo-2-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.